(2R)-2-amino-4-phenoxybutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-4-phenoxybutanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenoxy group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-phenoxybutanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and butanoic acid derivatives.
Formation of Phenoxy Group: The phenol is reacted with a suitable halogenated butanoic acid derivative under basic conditions to form the phenoxybutanoic acid intermediate.
Amination: The intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4-phenoxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms like alcohols and amines, and substituted phenoxybutanoic acid derivatives.
Scientific Research Applications
(2R)-2-amino-4-phenoxybutanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-4-phenoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and phenoxy group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-4-phenylbutanoic acid
- (2R)-2-amino-4-methoxybutanoic acid
- (2R)-2-amino-4-ethoxybutanoic acid
Uniqueness
(2R)-2-amino-4-phenoxybutanoic acid hydrochloride is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-4-phenoxybutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTORIRNOEJQMMN-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.